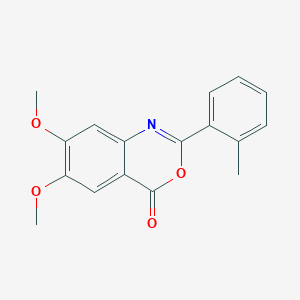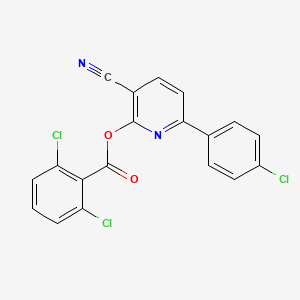
6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate is a complex organic compound that features a combination of aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoic acid, which is then treated with thionyl chloride to form 3,5-dichlorobenzoyl chloride . This intermediate reacts with 4-chloroaniline in the presence of a base to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures (around 60°C) to ensure good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Research: The compound’s interactions with biological molecules are explored to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Chlorophenyl 2,6-dichlorobenzenecarboxylate: Similar in structure but lacks the cyano and pyridinyl groups.
3-Cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate: Similar but lacks the 4-chlorophenyl group.
Uniqueness
6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate is unique due to the combination of its functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
[6-(4-chlorophenyl)-3-cyanopyridin-2-yl] 2,6-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl3N2O2/c20-13-7-4-11(5-8-13)16-9-6-12(10-23)18(24-16)26-19(25)17-14(21)2-1-3-15(17)22/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZGXIULDKZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)
![6-phenyl-2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2-azaspiro[3.3]heptane](/img/structure/B2645716.png)
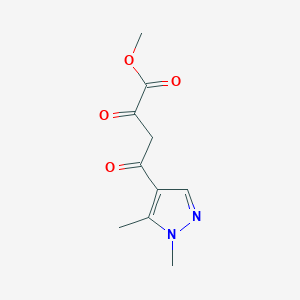
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2645723.png)
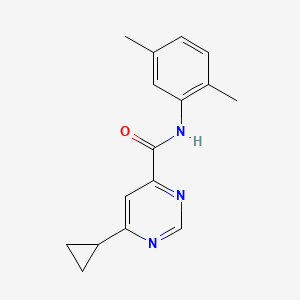

![ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2645729.png)
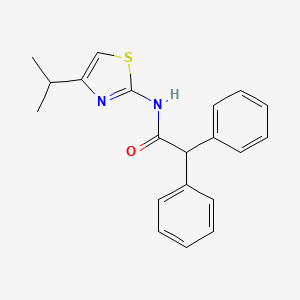
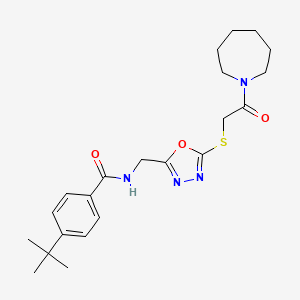
![2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2645733.png)
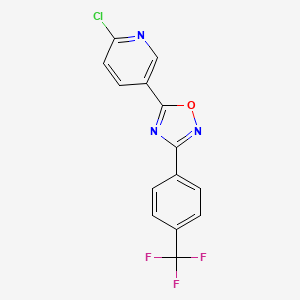
![Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2645735.png)
